

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by MI-503

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Compound of Interest

Compound Name: MI-503

Cat. No.: B15623653

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Introduction

MI-503 is a potent and specific small-molecule inhibitor of the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL).[1][2] This interaction is crucial for the oncogenic activity of MLL fusion proteins, which are common drivers of aggressive acute leukemias.[1][3] By disrupting the menin-MLL complex, **MI-503** leads to the transcriptional repression of key downstream target genes, including the anti-apoptotic protein Mcl-1, a member of the Bcl-2 family.[1][4] The downregulation of Mcl-1 unleashes pro-apoptotic signals, culminating in the induction of apoptosis in cancer cells.[4][5]

Flow cytometry is a powerful and widely used technique to analyze apoptosis at the single-cell level. The Annexin V and Propidium Iodide (PI) dual-staining assay is a standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7][8] This application note provides a detailed protocol for the analysis of **MI-503**-induced apoptosis using this method and presents representative data on its effects.

Data Presentation

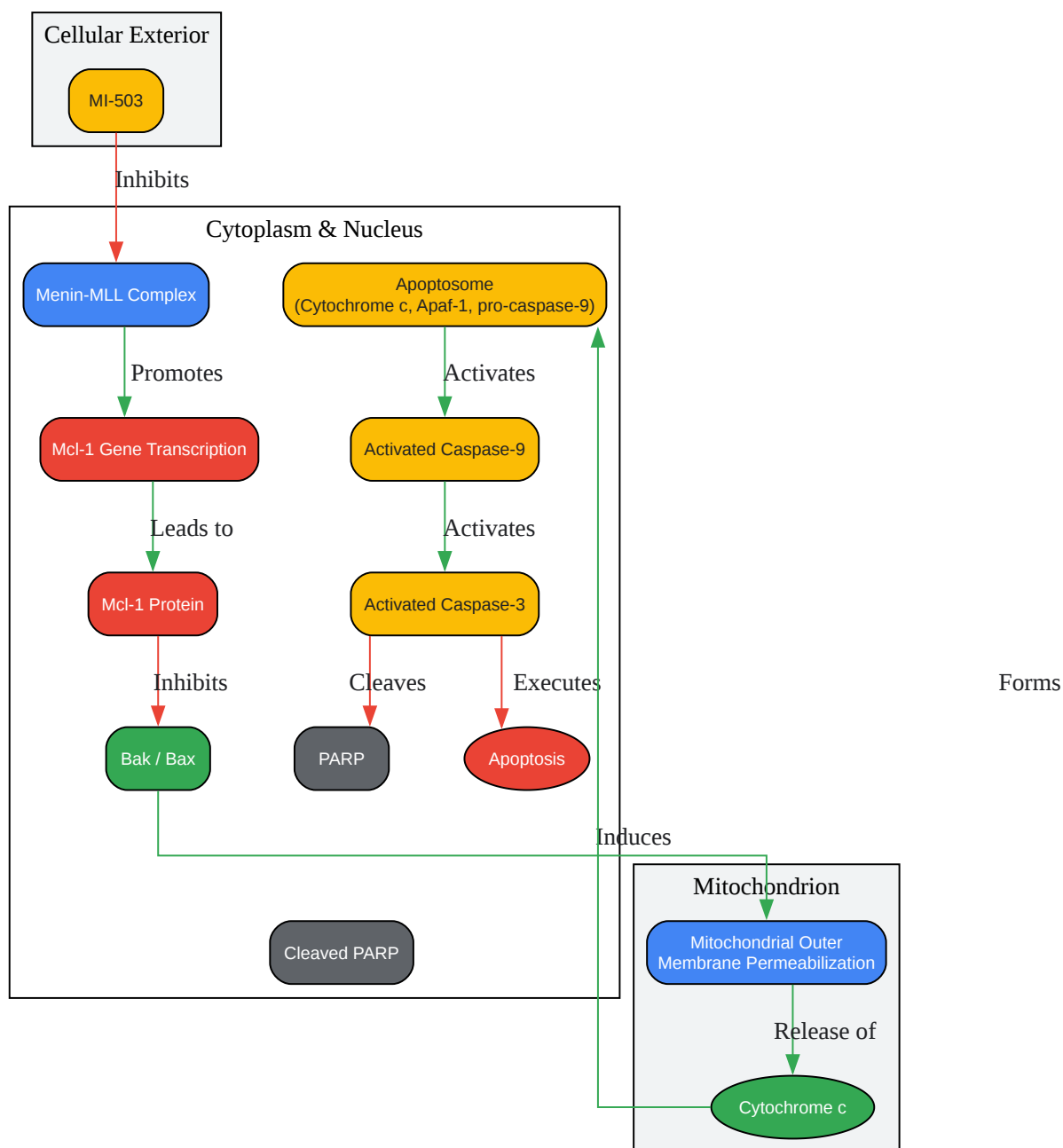
The following table summarizes the quantitative analysis of apoptosis and cell death in MLL-AF9 transformed murine bone marrow cells (BMCs) following a 7-day treatment with **MI-503**

and a related compound, MI-463. Data was obtained by flow cytometry analysis of cells stained with Annexin V and Propidium Iodide (PI).[9]

Treatment Group	Concentration (μM)	Apoptotic Cells (Annexin V+ / PI-) (%)	Dead Cells (Annexin V+ / PI+) (%)
DMSO (Vehicle)	-	4.5	3.2
MI-463	1	15.8	9.5
MI-463	5	28.7	25.4
MI-503	1	18.2	12.1
MI-503	5	35.1	30.8

Signaling Pathway of MI-503 Induced Apoptosis

MI-503 disrupts the interaction between menin and the MLL fusion protein, which is essential for the transcription of various oncogenes. This inhibition leads to the downregulation of the anti-apoptotic protein Mcl-1. The reduction in Mcl-1 levels allows the pro-apoptotic proteins Bak and Bax to become active, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates effector caspases such as caspase-3, leading to the cleavage of cellular substrates, including PARP, and ultimately, the execution of apoptosis.



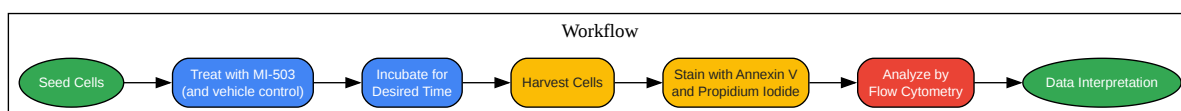
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Caption: **MI-503** induced apoptosis signaling pathway.

Experimental Protocols

Experimental Workflow for Apoptosis Analysis

The following diagram outlines the general workflow for assessing **MI-503** induced apoptosis by flow cytometry.



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Caption: Flow cytometry experimental workflow.

Detailed Protocol: Annexin V and Propidium Iodide Staining

This protocol is adapted from standard procedures for apoptosis detection by flow cytometry.[6][7][10]

Materials:

- Cells of interest (e.g., leukemia cell lines such as MOLM-13 or MV4-11)
- **MI-503** (and appropriate vehicle, e.g., DMSO)
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS), cold
- 1X Annexin V Binding Buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)
- FITC-conjugated Annexin V (or other fluorescent conjugate)
- Propidium Iodide (PI) staining solution (e.g., 100 µg/mL in PBS)

- Microcentrifuge tubes or 96-well plates
- Flow cytometer

Procedure:

- Cell Seeding and Treatment:
 - Seed cells at an appropriate density in a multi-well plate to ensure they are in the logarithmic growth phase at the time of treatment.
 - Treat cells with various concentrations of **MI-503** (e.g., 0.1, 1, 5, 10 μ M) and a vehicle control (e.g., DMSO).
 - Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
- Cell Harvesting:
 - For suspension cells, gently pipette to resuspend and transfer the cell suspension to a microcentrifuge tube.
 - For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin-EDTA. Collect the cells and combine with any floating cells from the supernatant.
 - Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
 - Carefully aspirate the supernatant.
- Cell Washing:
 - Resuspend the cell pellet in 1 mL of cold PBS and centrifuge at 300 x g for 5 minutes at 4°C.
 - Discard the supernatant.
- Staining:

- Resuspend the cell pellet in 100 μ L of 1X Annexin V Binding Buffer.
- Add 5 μ L of FITC-conjugated Annexin V to the cell suspension.
- Gently vortex and incubate for 15 minutes at room temperature in the dark.
- Add 5 μ L of PI staining solution.
- Add 400 μ L of 1X Annexin V Binding Buffer to each tube.
- Flow Cytometry Analysis:
 - Analyze the samples on a flow cytometer within one hour of staining.
 - Use appropriate laser and filter settings for the chosen fluorochromes (e.g., FITC and PI).
 - Collect a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.
 - Set up appropriate compensation controls using single-stained samples to correct for spectral overlap.

Data Interpretation:

- Viable cells: Annexin V-negative and PI-negative.
- Early apoptotic cells: Annexin V-positive and PI-negative.
- Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
- Necrotic cells: Annexin V-negative and PI-positive (this population is often small in apoptosis studies).

By quantifying the percentage of cells in each quadrant, the pro-apoptotic effect of **MI-503** can be accurately determined.

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